molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No.: B026424
CAS No.: 932-22-9
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
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Description

4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic compound with the molecular formula C4H2Cl2N2O. It is characterized by a pyridazinone ring substituted with chlorine atoms at the 4 and 5 positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3(2H)-pyridazinone typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of 3-hydroxypyridazine with thionyl chloride, resulting in the formation of this compound . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridazinone derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

4,5-Dichloro-3(2H)-pyridazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

    4,5-Dichloro-3-hydroxypyridazine: Similar in structure but with a hydroxyl group instead of a ketone.

    4,5-Dichloro-3-chloromethylisothiazole: Contains a similar dichloro substitution pattern but with an isothiazole ring.

Uniqueness: 4,5-Dichloro-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of the pyridazinone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

4,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXIRQLLGYIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
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DSSTOX Substance ID

DTXSID90239322
Record name 3(2H)-Pyridazinone, 4,5-dichloro-
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Molecular Weight

164.97 g/mol
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CAS No.

932-22-9
Record name 4,5-Dichloro-3(2H)-pyridazinone
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-
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Record name 4,5-Dichloropyridazin-3(2H)-one
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Synthesis routes and methods I

Procedure details

A stirred solution of 3.9 grams of mucochloric acid in water is warmed to 8°-100° C., and a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added. A solid is collected by filtration and recrystallized from water to yield 3.0 grams of 4,5-dichloro-3-pyridazone; m.p. 199°-200° C. The reaction is repeated several times.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine sulfate (305.7 g, 2.35 mol) was added to a solution of 3,4-dichloro-5-hydroxy-5H-furan-2-one (419 g, 2.48 mol) and sodium acetate (212 g, 2.58 mol) in water (600 mL). The mixture was stirred at reflux for 4 h. After filtration and evaporation, the residual solid was recrystallized from ethanol to afford 4,5-dichloropyridazin-3(2H)-one (216 g, 67%) as an off-white solid. LC-MS 165 [M+H+].
Quantity
305.7 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the reactivity of 4,5-Dichloro-3(2H)-pyridazinone with nucleophiles?

A1: this compound exhibits regioselective reactivity with nucleophiles. Studies have shown that the chlorine atom at the 4-position is preferentially substituted. For instance, reaction with hydrobromic acid yields a mixture of 4,5-dibromo- and 4-bromo-5-chloro derivatives, highlighting the higher reactivity of the 4-position chlorine. [] This selectivity can be further influenced by the choice of solvent. [, ]

Q2: Can you provide an example of how the 5-chloro position of this compound can be selectively targeted for substitution?

A2: A large-scale synthesis of 3-chloro-5-methoxypyridazine employed a protection strategy to achieve selective substitution at the 5-position. After protecting the pyridazinone nitrogen as the tetrahydropyranyl derivative, the 5-chloro position was selectively displaced with methoxide. [] This demonstrates that while the 4-position is generally more reactive, manipulation of reaction conditions and protecting group strategies can allow for controlled substitution at the 5-position.

Q3: How has this compound been used in the synthesis of more complex heterocyclic systems?

A3: Researchers have utilized the reactivity of this compound to construct tricyclic oxazines and thiazines. Reaction with L-prolinol yields (2-hydroxymethyl-1-pyrrolidinyl)-3(2H)-pyridazinones, which can undergo ring closure to form the desired tricyclic structures. [] This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Has this compound been investigated for any biological activities?

A4: Yes, derivatives of this compound, particularly 2-sulfonyl- and 2-acylderivatives, have shown promising antifungal activity both in vitro and in vivo. [] This suggests potential applications in agricultural or medicinal chemistry.

Q5: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A5: Researchers commonly utilize techniques like 1H NMR, IR spectroscopy, and elemental analysis to confirm the structure of this compound and its derivatives. [] Furthermore, X-ray diffraction has been employed to elucidate the structure of specific derivatives, like the product obtained from the phosphorylation of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone with tributylphosphine. []

Q6: Are there any computational studies related to this compound?

A6: While the provided abstracts don't offer specific details, one mentions a "quantum-chemical study" performed on the product of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone phosphorylation. [] This suggests that computational chemistry methods are being employed to investigate the properties and reactivity of these compounds, potentially paving the way for further research using techniques like molecular modeling and QSAR studies.

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